Raltegravir-13C6 Potassium Salt is a stable isotope-labeled derivative of Raltegravir, an antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is notable for its role in research and clinical studies, particularly in pharmacokinetics and drug metabolism. Raltegravir was first approved by the U.S. Food and Drug Administration in October 2007, marking it as the first integrase inhibitor to be authorized for use .
The synthesis of Raltegravir-13C6 Potassium Salt involves several chemical reactions that utilize stable isotopes to replace certain carbon atoms in the Raltegravir structure with carbon-13 isotopes. This isotopic labeling is essential for tracing metabolic pathways and understanding drug interactions within biological systems.
The general synthetic route includes:
The detailed reaction conditions, including temperature, solvents, and catalysts used during synthesis, are critical for achieving high yields and purity of the product.
The molecular formula for Raltegravir-13C6 Potassium Salt is . Its structure features a complex arrangement that includes a pyrimidine ring, a fluorophenyl group, and multiple functional groups essential for its activity as an integrase inhibitor.
Raltegravir undergoes various chemical reactions during its metabolic processing:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other drugs. Understanding these interactions is vital for predicting drug behavior in vivo.
Raltegravir functions as an integrase strand transfer inhibitor. It binds to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome—a critical step in HIV replication.
The inhibition of integrase activity results in decreased viral load in patients and contributes to improved health outcomes in individuals living with HIV . The drug has a half-life of approximately 9 hours and achieves significant plasma concentrations when administered orally .
These properties are crucial for understanding how Raltegravir behaves in biological systems and influences its pharmacokinetics .
Raltegravir-13C6 Potassium Salt is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. Its isotopic labeling allows researchers to monitor metabolic pathways accurately and assess drug-drug interactions in clinical settings.
Additionally, it has potential applications in studying other viral infections beyond HIV due to its mechanism of action against integrases common to retroviruses .
Raltegravir-13C6 Potassium Salt (CAS: 1391053-33-0) is a stable isotope-labeled analog of the HIV integrase inhibitor raltegravir. Its molecular formula is C₁₄¹³C₆H₂₀FKN₆O₅, with a molecular weight of 488.46 g/mol. The isotopic labeling involves six carbon-13 (¹³C) atoms strategically incorporated at specific positions within the benzyloxadiazole carboxamide moiety of the parent molecule. This design preserves the core chemical structure and reactivity of non-labeled raltegravir potassium (C₂₀H₂₁FN₆O₅K, MW: 482.51 g/mol) while introducing a mass shift detectable by mass spectrometry [1] [4]. The potassium salt form enhances aqueous solubility, critical for analytical applications. The systematic IUPAC name reflects the isotopic enrichment:N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-¹³C₆ Potassium Salt [1].
Table 1: Structural and Isotopic Characteristics
Property | Raltegravir-13C6 Potassium Salt | Non-labeled Raltegravir Potassium |
---|---|---|
Molecular Formula | C₁₄¹³C₆H₂₀FKN₆O₅ | C₂₀H₂₁FN₆O₅K |
Molecular Weight (g/mol) | 488.46 | 482.51 |
CAS Number | 1391053-33-0 | 871038-72-1 |
Isotopic Enrichment | Six ¹³C atoms | None |
Key Application | Internal standard for LC-MS/MS | Active pharmaceutical ingredient |
The isotopic labeling in Raltegravir-13C6 Potassium Salt induces minimal alterations in physicochemical properties:
Table 2: Physicochemical Comparison
Property | Raltegravir-13C6 Potassium Salt | Non-labeled Raltegravir Potassium | Analytical Significance |
---|---|---|---|
pKa | ~7.3 (phenolic OH) | ~7.3 (phenolic OH) | Identical ionization behavior |
Log P | ~1.2 | ~1.2 | Equivalent partitioning in LLE |
λmax (UV) | 300 nm | 300 nm | Identical detection in HPLC-UV |
Acid Stability | Degrades at pH < 3 | Degrades at pH < 3 | Requires neutral pH for storage |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1